molecular formula C9H7BrO3 B13756958 3-Acetyl-5-bromobenzoic acid

3-Acetyl-5-bromobenzoic acid

Cat. No.: B13756958
M. Wt: 243.05 g/mol
InChI Key: SBSLBDUHKXDKHG-UHFFFAOYSA-N
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Description

3-Acetyl-5-bromobenzoic acid is an organic compound with the molecular formula C9H7BrO3 It is a derivative of benzoic acid, where the benzene ring is substituted with an acetyl group at the 3-position and a bromine atom at the 5-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Acetyl-5-bromobenzoic acid typically involves the bromination of 3-acetylbenzoic acid. One common method is the electrophilic aromatic substitution reaction, where bromine is introduced to the benzene ring in the presence of a catalyst such as iron(III) bromide (FeBr3). The reaction is carried out under controlled conditions to ensure selective bromination at the desired position.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination processes using similar reaction conditions as in laboratory synthesis. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

3-Acetyl-5-bromobenzoic acid undergoes various chemical reactions, including:

    Oxidation: The acetyl group can be oxidized to a carboxylic acid group using oxidizing agents such as potassium permanganate (KMnO4).

    Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents like zinc in acetic acid.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions. For example, it can be replaced with an amino group using ammonia in the presence of a catalyst.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic conditions.

    Reduction: Zinc in acetic acid or other reducing agents.

    Substitution: Ammonia or other nucleophiles in the presence of a catalyst.

Major Products Formed

    Oxidation: 3-Carboxy-5-bromobenzoic acid.

    Reduction: 3-Acetylbenzoic acid.

    Substitution: 3-Acetyl-5-aminobenzoic acid.

Scientific Research Applications

3-Acetyl-5-bromobenzoic acid has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: It serves as a building block for the synthesis of biologically active molecules and can be used in studies related to enzyme inhibition and receptor binding.

    Medicine: The compound is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-Acetyl-5-bromobenzoic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The bromine atom and acetyl group play crucial roles in its binding affinity and specificity towards molecular targets.

Comparison with Similar Compounds

Similar Compounds

  • 3-Acetylbenzoic acid
  • 5-Bromobenzoic acid
  • 3-Acetyl-4-bromobenzoic acid

Uniqueness

3-Acetyl-5-bromobenzoic acid is unique due to the specific positioning of the acetyl and bromine groups on the benzene ring This unique structure imparts distinct chemical reactivity and biological activity compared to other similar compounds

Properties

Molecular Formula

C9H7BrO3

Molecular Weight

243.05 g/mol

IUPAC Name

3-acetyl-5-bromobenzoic acid

InChI

InChI=1S/C9H7BrO3/c1-5(11)6-2-7(9(12)13)4-8(10)3-6/h2-4H,1H3,(H,12,13)

InChI Key

SBSLBDUHKXDKHG-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC(=CC(=C1)Br)C(=O)O

Origin of Product

United States

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